8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Description
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a fluorinated heterocyclic compound featuring a fused triazolo-pyrazine scaffold. Its structure includes a methyl group at the 8-position and a trifluoromethyl (CF₃) substituent at the 3-position, which enhance lipophilicity and metabolic stability—critical properties in medicinal chemistry . This compound is structurally related to intermediates used in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes treatment .
Properties
IUPAC Name |
8-methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4/c1-4-5-12-13-6(7(8,9)10)14(5)3-2-11-4/h4,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWAGYHVYVPOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=NN=C(N2CCN1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00740358 | |
| Record name | 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00740358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611240-66-5 | |
| Record name | 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00740358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, followed by cyclization to form the triazolopyrazine core . Another approach includes the use of sulfonylation reagents under low-temperature conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the triazolopyrazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolopyrazine, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine involves the inhibition of specific molecular targets, such as c-Met kinase and VEGFR-2. These kinases play crucial roles in cell signaling pathways that regulate cell growth, survival, and angiogenesis. By inhibiting these targets, the compound can induce apoptosis and inhibit the proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Substituents | Molecular Weight | Key Applications/Findings | References |
|---|---|---|---|---|
| 8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | 8-CH₃, 3-CF₃ | 228.6 (HCl salt) | Intermediate in fluorinated drug synthesis; limited commercial availability | |
| 8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine | 8-Cl, 3-CF₃ | 236.6 | Anticancer intermediate; optimized synthesis yields >55% | |
| 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | 7-NO, 3-CF₃ | 250.2 | Genotoxic impurity in sitagliptin; regulated to <37 ng/day due to carcinogenic risk | |
| 8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl | 8-C₆H₅, 3-CF₃ | 304.7 | Research chemical; no reported bioactivity | |
| 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine HCl | 3-CF₃ (unsubstituted at 8-position) | 228.6 | Sitagliptin intermediate; ≥98% purity; used in scalable synthesis | |
| (8R)-8-Methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-ylmethanone | 8-CH₃, 3-thiadiazolyl, 4-F-C₆H₄CO- | 358.4 | Fezolinetant (neurokinin-1 receptor antagonist); advanced clinical development |
Structural and Functional Insights
- Substituent Effects: Methyl vs. Chloro: The 8-methyl derivative (target compound) offers steric hindrance and enhanced lipophilicity compared to the 8-chloro analog, which is more electrophilic and prone to nucleophilic substitution . Trifluoromethyl (CF₃): Universally retained across analogs for metabolic stability and electron-withdrawing effects, critical for binding to hydrophobic enzyme pockets . Nitroso (NO) Group: Introduces genotoxicity in the 7-nitroso analog, necessitating stringent impurity control in pharmaceuticals .
Biological Activity
8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolopyrazine class and is characterized by its unique molecular structure, which includes a trifluoromethyl group that enhances its pharmacological properties.
- Molecular Formula : C7H9F3N4
- CAS Number : 762240-93-7
- Molecular Weight : 0 (not specified in the source)
The compound's structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, making it a versatile scaffold for drug development.
Anticancer Properties
Research indicates that derivatives of triazolopyrazine, including this compound, exhibit significant anticancer activity. A study demonstrated that related compounds showed antiproliferative effects against human colon cancer cell lines (HCT-116 and HT-29), with one derivative exhibiting an IC50 range of 6.587 to 11.10 µM against HT-29 cells. This activity was linked to the induction of apoptosis through mitochondrial pathways by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl2) .
Antibacterial Activity
The antibacterial potential of triazolo[4,3-a]pyrazine derivatives has also been explored. In vitro studies have shown moderate to good antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Notably, certain derivatives achieved minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin . The structure–activity relationship (SAR) analysis indicated that modifications at specific positions on the triazolopyrazine ring could enhance antibacterial efficacy.
The mechanism underlying the biological activities of these compounds often involves interactions with key biological targets:
- Anticancer Mechanism : The activation of the mitochondrial apoptotic pathway suggests that these compounds can trigger programmed cell death in cancer cells.
- Antibacterial Mechanism : The interaction with DNA gyrase and topoisomerase IV is crucial for their antibacterial action. These enzymes are pivotal in DNA replication and transcription; thus, inhibiting them can disrupt bacterial growth .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Anticancer | HT-29 Colon Cancer | 6.587 - 11.10 µM | |
| Antibacterial | Staphylococcus aureus | 32 μg/mL | |
| Antibacterial | Escherichia coli | 16 μg/mL |
Structure–Activity Relationship Insights
| Modification Site | Effect on Activity | Example Compound |
|---|---|---|
| R1 (Indole Group) | Increased antibacterial activity | Compound 1a |
| R2 (Aliphatic Chain) | Enhanced cell permeability | Compound 1f |
| Aromatic Groups | π-π stacking interactions | Compound 1d |
Case Study: Anticancer Activity Assessment
In a detailed study focusing on the anticancer properties of triazolopyrazine derivatives, researchers synthesized various compounds and evaluated their effects on colon cancer cell lines. One notable compound demonstrated significant cytotoxicity by inducing apoptosis via mitochondrial pathways. The findings suggest that further optimization of these derivatives could lead to novel anticancer agents with improved efficacy .
Case Study: Antibacterial Efficacy
A series of experiments were conducted to evaluate the antibacterial efficacy of synthesized triazolopyrazine derivatives against common pathogens. Results indicated that specific structural modifications could significantly enhance activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of functional group positioning in optimizing antibacterial properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
